molecular formula C17H16N4O4 B11487701 3-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11487701
M. Wt: 340.33 g/mol
InChI Key: FIGHHCGXVUAFJS-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the pyridin-4-ylmethyl group: This step involves the reaction of the oxadiazole intermediate with a pyridin-4-ylmethyl halide or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or ethers.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interaction with biological targets and its mechanism of action.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide: Lacks the pyridin-4-ylmethyl group.

    N-(Pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide: Lacks the dimethoxyphenyl group.

Uniqueness

3-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of both the dimethoxyphenyl and pyridin-4-ylmethyl groups, which may contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H16N4O4/c1-23-13-4-3-12(9-14(13)24-2)15-20-17(25-21-15)16(22)19-10-11-5-7-18-8-6-11/h3-9H,10H2,1-2H3,(H,19,22)

InChI Key

FIGHHCGXVUAFJS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=NC=C3)OC

Origin of Product

United States

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